3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole
Description
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole is a pyrazole-based compound characterized by a chloromethyl (-CH₂Cl) group at the 3-position and a 2,5-difluorophenyl substituent at the 1-position. Pyrazoles are heterocyclic aromatic molecules widely utilized in medicinal chemistry due to their structural versatility and bioactivity. This compound’s unique combination of electron-withdrawing fluorine atoms and a reactive chloromethyl group makes it a candidate for further exploration in drug design and agrochemical applications. Below, we compare its structural, synthetic, and functional attributes with analogous pyrazole derivatives.
Properties
Molecular Formula |
C10H7ClF2N2 |
|---|---|
Molecular Weight |
228.62 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(2,5-difluorophenyl)pyrazole |
InChI |
InChI=1S/C10H7ClF2N2/c11-6-8-3-4-15(14-8)10-5-7(12)1-2-9(10)13/h1-5H,6H2 |
InChI Key |
LAPVFBKFVJQQRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=CC(=N2)CCl)F |
Origin of Product |
United States |
Preparation Methods
Challenges and Considerations
- Fluorination : Incorporating fluorine into organic compounds can be challenging due to its reactivity and the need for specialized reagents like Selectfluor.
- Chloromethylation : Introducing a chloromethyl group may require careful control of reaction conditions to avoid unwanted side reactions.
Data and Results
Given the lack of specific literature on 3-(Chloromethyl)-1-(2,5-Difluorophenyl)-1H-Pyrazole , we rely on general principles of pyrazole and fluorinated compound synthesis. A hypothetical synthesis pathway might involve the following steps and conditions:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1. Hydrazone Formation | 2,5-Difluorobenzaldehyde, hydrazine | Ethanol, reflux | Hydrazone intermediate |
| 2. Cyclization | Chloromethyl-containing carbonyl compound | Acid catalyst, reflux | Pyrazole ring formation |
| 3. Chloromethylation (if necessary) | Chlorinating agent (e.g., chloromethyl chloride) | Base, solvent | Introduction of chloromethyl group |
The synthesis of This compound likely involves complex steps including the formation of a pyrazole ring and the introduction of a chloromethyl group. While specific methods are not detailed in the literature, understanding general pyrazole synthesis and fluorination techniques provides a foundation for developing a synthesis pathway.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrazoles with various functional groups.
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Pyrazoline derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloromethyl and difluorophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Comparisons
Key structural analogs are summarized in Table 1, highlighting substituent variations and their implications.
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl group (e.g., in ) increases lipophilicity compared to the chloromethyl group in the target compound, which may enhance membrane permeability.
- Steric Effects : Bulky substituents like trimethoxyphenyl () or cyclopropyl () reduce conformational flexibility, whereas the smaller chloromethyl group in the target compound allows for greater reactivity in substitution reactions.
- Aromatic Fluorination : Fluorine atoms on the phenyl ring (common in ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets.
Comparison with Analogs :
- Copper-Catalyzed Coupling : Compounds like were synthesized using CuI/DMEDA catalysts under argon, achieving yields >70% .
- Microwave-Assisted Synthesis : Analogs in employed high-temperature (180°C) reactions in acetonitrile, reducing reaction times to 6 hours.
- Crystallization : Single-crystal X-ray diffraction (e.g., ) confirmed regioselectivity and stereochemistry, critical for validating synthetic routes.
Physicochemical Properties
Table 2: Physicochemical Data
Biological Activity
3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research findings on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole core with a chloromethyl group and a difluorophenyl substituent. This unique structure contributes to its biological activity, which has been explored in various studies.
Antimicrobial Activity
Numerous studies have focused on the antimicrobial properties of pyrazole derivatives, including this compound. The following table summarizes some of the key findings related to its antimicrobial activity:
These results indicate that this compound exhibits significant antimicrobial activity against both bacterial and fungal strains, outperforming some standard antibiotics.
Enzyme Inhibition Studies
In addition to its antimicrobial properties, this compound has been evaluated for its enzyme inhibition potential. Notably, it has shown promising results in inhibiting alpha-amylase, an enzyme critical in carbohydrate metabolism.
Alpha-Amylase Inhibition
The inhibition of alpha-amylase is crucial for developing anti-diabetic agents. The following data illustrates the enzyme inhibition activity of this compound compared to standard inhibitors:
| Compound | IC50 (mg/mL) |
|---|---|
| This compound | 0.12 |
| Acarbose (Standard) | 0.26 |
The IC50 value indicates that this compound is a more potent inhibitor of alpha-amylase than acarbose, suggesting its potential as a therapeutic agent for managing diabetes.
Case Studies and Research Findings
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Case Study 1 : A study investigated the effects of various pyrazole derivatives on fungal strains such as Aspergillus niger and Candida albicans, demonstrating that compounds with halogen substitutions exhibited enhanced antifungal activity compared to their non-halogenated counterparts .
- Case Study 2 : Another research focused on the synthesis of pyrazole-based compounds and their evaluation against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the substituents significantly influenced antibacterial efficacy .
Q & A
Q. What synthetic methodologies are most effective for producing 3-(Chloromethyl)-1-(2,5-difluorophenyl)-1H-pyrazole with high purity?
- Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Key parameters include solvent selection (e.g., DMF or THF for polar intermediates), temperature control (60–80°C), and stoichiometric ratios of precursors like 2,5-difluorophenylhydrazine and chloromethyl ketones. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for removing halogenated byproducts. Monitoring reaction progress with TLC or HPLC ensures optimal yield (≥75%) and purity (>95%) .
Q. Which spectroscopic techniques are essential for structural elucidation of this compound?
- Methodological Answer:
- FT-IR : Confirms functional groups (e.g., C-F stretch at 1250–1100 cm⁻¹, C-Cl at 750–550 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm, difluorophenyl protons as doublets due to J coupling).
- XRD : Resolves crystal packing and bond angles (e.g., pyrazole ring planarity, dihedral angles between substituents).
- HRMS : Validates molecular weight (C₁₀H₈ClF₂N₂; exact mass 232.03) and isotopic patterns .
Advanced Research Questions
Q. How does the 2,5-difluorophenyl substituent influence the compound’s bioactivity as a kinase inhibitor?
- Methodological Answer: The electron-withdrawing fluorine atoms enhance binding affinity to kinase active sites (e.g., TRK family) by forming halogen bonds with backbone carbonyls. Computational docking (AutoDock Vina) and SAR studies comparing fluorinated vs. non-fluorinated analogs show a 10-fold increase in IC₅₀ (e.g., 0.5 nM vs. 5 nM for TRKA). In vitro assays (cell viability, Western blotting for phosphorylated kinases) validate selectivity. Co-crystallization with target proteins (PDB deposition) further clarifies binding modes .
Q. How can researchers resolve contradictions between NMR and mass spectrometry data for substituent positioning?
- Methodological Answer:
- NOESY/ROESY NMR : Identifies spatial proximity between chloromethyl and pyrazole protons to confirm regiochemistry.
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to trace substituent connectivity via HMBC correlations.
- Fragmentation Pattern Analysis (MS/MS) : Compare experimental fragments (e.g., loss of Cl⁻ at m/z 197) with simulated spectra (MassFrontier) .
Q. What strategies mitigate thermal degradation during long-term storage?
- Methodological Answer:
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Excipient Screening : Co-formulation with antioxidants (e.g., BHT) or desiccants (silica gel) reduces hydrolysis of the chloromethyl group.
- Packaging : Amber glass vials under nitrogen atmosphere prevent photolytic and oxidative degradation. Stability data should align with ICH Q1A(R2) guidelines .
Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer:
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic sites (e.g., chloromethyl carbon).
- Molecular Dynamics (NAMD) : Simulate solvation effects in polar solvents to predict hydrolysis rates.
- QSAR Models : Correlate Hammett σ values of substituents with reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
